molecular formula C22H32N2O2 B12453366 N-(2-cyclododecyl-3-oxo-1H-isoindol-1-yl)acetamide

N-(2-cyclododecyl-3-oxo-1H-isoindol-1-yl)acetamide

Cat. No.: B12453366
M. Wt: 356.5 g/mol
InChI Key: YTUCJNDNOPXJLA-UHFFFAOYSA-N
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Description

N-(2-cyclododecyl-3-oxo-1H-isoindol-1-yl)acetamide is a synthetic organic compound belonging to the isoindoline family. This compound is characterized by a cyclododecyl group attached to the isoindoline core, which is further substituted with an acetamide group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclododecyl-3-oxo-1H-isoindol-1-yl)acetamide typically involves a multi-step process. One common method is the Claisen–Schmidt condensation reaction, which involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclododecyl-3-oxo-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyclododecyl-3-oxo-1H-isoindol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyclododecyl-3-oxo-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyclododecyl-3-oxo-1H-isoindol-1-yl)acetamide is unique due to the presence of the cyclododecyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

N-(2-cyclododecyl-3-oxo-1H-isoindol-1-yl)acetamide

InChI

InChI=1S/C22H32N2O2/c1-17(25)23-21-19-15-11-12-16-20(19)22(26)24(21)18-13-9-7-5-3-2-4-6-8-10-14-18/h11-12,15-16,18,21H,2-10,13-14H2,1H3,(H,23,25)

InChI Key

YTUCJNDNOPXJLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2=CC=CC=C2C(=O)N1C3CCCCCCCCCCC3

Origin of Product

United States

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